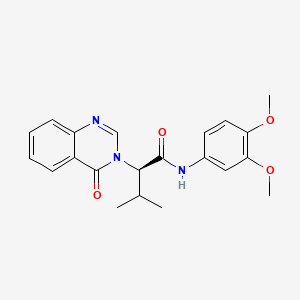![molecular formula C17H27NO4S B13370944 1-[(2,5-Diethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B13370944.png)
1-[(2,5-Diethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-Diethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a sulfonyl group and two ethoxy groups on the phenyl ring
Preparation Methods
The synthesis of 1-[(2,5-Diethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-diethoxybenzenesulfonyl chloride and 3,5-dimethylpiperidine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.
Industrial Production: Industrial production methods may involve large-scale reactions using automated equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
1-[(2,5-Diethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
Scientific Research Applications
1-[(2,5-Diethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential due to its unique chemical properties.
Industry: This compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-Diethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, leading to changes in their activity.
Pathways Involved: The compound may affect various biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
1-[(2,5-Diethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzimidazole and 1-[(2,5-diethoxyphenyl)sulfonyl]piperidine
Uniqueness: The presence of the piperidine ring and specific substitutions make it distinct from other compounds, potentially leading to unique chemical and biological properties.
Properties
Molecular Formula |
C17H27NO4S |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
1-(2,5-diethoxyphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C17H27NO4S/c1-5-21-15-7-8-16(22-6-2)17(10-15)23(19,20)18-11-13(3)9-14(4)12-18/h7-8,10,13-14H,5-6,9,11-12H2,1-4H3 |
InChI Key |
KKTYZQNAOKVJMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CC(CC(C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B13370867.png)
![6-(4-Chlorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370875.png)
![3-(3,4-Dimethoxyphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370879.png)
![2-amino-4-(2-cyclohexen-1-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B13370888.png)
![6-bromo-8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13370898.png)
![4-{[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13370903.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13370905.png)
![4-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]benzenesulfonamide](/img/structure/B13370910.png)
![N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13370931.png)
![1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13370943.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(2-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13370947.png)
![3-(1-Benzofuran-2-yl)-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370954.png)
